Methyl 2-bromo-4-chloro-5-hydroxybenzoate

Description

Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of organic compounds of significant importance in synthetic chemistry. Their value stems from the presence of multiple reactive sites within a single molecule, which allows for a wide range of chemical modifications. The ester group can undergo hydrolysis, amidation, or reduction, and it can also be used as a protecting group for carboxylic acids. wikipedia.orglibretexts.org The halogen substituents (such as bromine and chlorine) on the aromatic ring are particularly useful as they can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.

These compounds serve as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. myskinrecipes.com For example, the functional groups present in halogenated benzoates allow for selective modifications, making them valuable in constructing complex bioactive molecules and in medicinal chemistry for structure-activity relationship (SAR) studies. myskinrecipes.com The synthesis of these esters often involves the direct halogenation of a corresponding alkylbenzoic acid ester. google.com The ability to introduce different halogens at specific positions on the benzene (B151609) ring provides chemists with the tools to fine-tune the electronic and steric properties of the molecule, which is a critical aspect in the design of new materials and biologically active compounds.

Overview of the Chemical Structure and Unique Features of Methyl 2-bromo-4-chloro-5-hydroxybenzoate

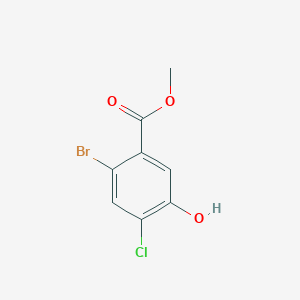

The chemical structure of this compound is characterized by a benzene ring substituted with four different functional groups. The positioning of these groups—a bromine atom at position 2, a chlorine atom at position 4, a hydroxyl group at position 5, and a methyl ester group at position 1—creates a distinct electronic and steric environment on the aromatic ring. This specific substitution pattern influences the molecule's reactivity, acidity of the phenolic proton, and its potential for intermolecular interactions such as hydrogen bonding.

The presence of both bromine and chlorine atoms offers differential reactivity, which can be exploited in sequential, selective cross-coupling reactions. The hydroxyl group provides a site for etherification or esterification and can also direct further electrophilic aromatic substitution. The methyl ester group can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols.

Basic chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2090423-04-2 |

| Molecular Formula | C8H6BrClO3 |

| Molecular Weight | 265.49 g/mol chemicalbook.com |

| Predicted Boiling Point | 327.7±37.0 °C chemicalbook.com |

| Predicted Density | 1.725±0.06 g/cm3 chemicalbook.com |

Note: The boiling point and density are predicted values.

Research Gaps and Objectives for Comprehensive Investigation of this compound

While the utility of halogenated benzoate esters as a class is well-established, specific research and detailed characterization of this compound appear to be limited in publicly available literature. This presents several research gaps and opportunities for further investigation.

A primary research gap is the lack of reported synthetic routes specifically tailored to produce this compound with high yield and purity. An objective would be to develop and optimize a synthetic pathway, potentially starting from commercially available precursors and exploring various halogenation and esterification strategies.

Furthermore, there is a significant opportunity to explore the chemical reactivity of this specific molecule. A comprehensive investigation could involve systematically studying its behavior in various organic reactions. Key objectives would include:

Investigating its utility in palladium-catalyzed cross-coupling reactions to understand the relative reactivity of the C-Br versus the C-Cl bond.

Exploring the derivatization of the hydroxyl and methyl ester groups to create a library of new compounds.

Studying its potential as a precursor for the synthesis of novel heterocyclic compounds.

Finally, given that similar compounds are used as intermediates for bioactive molecules, a major research gap is the absence of data on the biological activity of this compound and its derivatives. myskinrecipes.com A forward-looking research objective would be to synthesize a series of related compounds and screen them for potential applications in medicinal chemistry and agrochemical research, thereby elucidating the structure-activity relationships conferred by its unique substitution pattern.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-chloro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARRAMCMJFMEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Bromo 4 Chloro 5 Hydroxybenzoate and Analogues

Strategic Approaches to Regioselective Synthesis of Substituted Benzoate (B1203000) Esters

The regioselective synthesis of substituted benzoate esters is a cornerstone of organic chemistry, enabling the construction of a wide array of functionalized molecules. The precise control over the positioning of substituents on the aromatic ring is paramount and can be achieved through several strategic approaches.

Electrophilic Aromatic Substitution Strategies (e.g., Bromination, Chlorination, Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile.

Activating and Deactivating Groups: Substituents that donate electron density to the ring, such as hydroxyl (-OH) and alkoxy (-OR) groups, are activating and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups, like the ester group (-COOR), are deactivating and direct incoming electrophiles to the meta position. nih.gov

Halogenation: In the synthesis of halogenated benzoates, the interplay of directing groups is crucial. For instance, in the synthesis of a related compound, methyl 3-bromo-5-chloro-4-hydroxybenzoate, a multi-step halogenation process is employed. vulcanchem.com Starting from a precursor with an activating hydroxyl group and a deactivating ester group, the halogenation steps are carefully sequenced to achieve the desired substitution pattern. Chlorination can be achieved using reagents like sulfonyl chloride, while bromination often utilizes N-Bromosuccinimide (NBS). vulcanchem.com

The synthesis of Methyl 2-bromo-4-chloro-5-hydroxybenzoate would likely start from a substituted benzoic acid or ester. A potential precursor could be 4-chloro-3-hydroxybenzoic acid or its methyl ester. The hydroxyl group would direct the incoming bromine electrophile to the ortho position (C2 or C6). The existing chloro and hydroxyl groups would influence the regioselectivity of the bromination.

| Reagent | Reaction Type | Product |

| Br2 / FeBr3 | Electrophilic Bromination | Brominated aromatic compound |

| Cl2 / AlCl3 | Electrophilic Chlorination | Chlorinated aromatic compound |

| HNO3 / H2SO4 | Electrophilic Nitration | Nitrated aromatic compound |

| N-Bromosuccinimide (NBS) | Radical or Electrophilic Bromination | Brominated compound |

| Sulfonyl chloride (SO2Cl2) | Electrophilic Chlorination | Chlorinated aromatic compound |

Nucleophilic Aromatic Substitution Pathways

While less common for simple benzoates, nucleophilic aromatic substitution (SNA) can be a viable strategy, particularly when the aromatic ring is activated by strongly electron-withdrawing groups (like a nitro group) or in the presence of a good leaving group. In some cases, halogen atoms on the ring can be displaced by nucleophiles under specific conditions. For the synthesis of the target molecule, this pathway is less likely to be the primary strategy for introducing the bromo and chloro substituents but could be considered for introducing other functionalities in related analogues.

Directed Metalation and Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high regioselectivity.

Common DMGs include amides, carbamates, and ethers. The ester group itself is generally a poor DMG due to its susceptibility to nucleophilic attack by the organolithium reagent. However, under specific conditions and with carefully chosen reagents, ortho-lithiation of benzoate esters can be achieved. For instance, the use of lithium diisopropylamide (LDA) can facilitate selective lithiation. ijrdt.org

In the context of synthesizing this compound, a precursor like methyl 4-chloro-3-hydroxybenzoate could potentially be subjected to directed metalation. The hydroxyl group, after protection, could act as a directing group, facilitating lithiation at the C2 position, followed by quenching with a bromine source like 1,2-dibromoethane.

Multistep Synthetic Routes and Reaction Sequence Design

The synthesis of a polysubstituted compound like this compound invariably involves a multistep sequence. The design of this sequence is critical to ensure high yields and the correct regiochemistry.

Esterification Reactions for Carboxylic Acid Precursors

The esterification of a substituted benzoic acid is a common final step or can be performed early in the synthesis to protect the carboxylic acid functionality.

Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. cymitquimica.comnih.gov

Other Esterification Methods: Other methods include reaction with diazomethane (B1218177) or using coupling agents. For industrial production, continuous processes for esterification have also been developed. A Chinese patent outlines a multi-step route starting from p-aminosalicylic acid which involves an initial esterification step with methanol (B129727) under acidic conditions. vulcanchem.com

A plausible synthesis of the target molecule could involve the esterification of 2-bromo-4-chloro-5-hydroxybenzoic acid with methanol.

| Method | Reagents | Conditions |

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux |

| Reaction with Diazomethane | Carboxylic acid, Diazomethane (CH₂N₂) | Ethereal solution |

| Alkylation with Alkyl Halides | Carboxylic acid salt, Alkyl halide | Polar aprotic solvent |

Halogenation Protocols (Bromination, Chlorination)

The introduction of halogen atoms onto the aromatic ring is a key step in the synthesis. The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Bromination: As mentioned, electrophilic bromination can be carried out using molecular bromine (Br₂) with a Lewis acid catalyst. Alternatively, N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent, particularly for activated rings. vulcanchem.com A patent for a related compound details the use of NBS in dimethylformamide (DMF) for the bromination step. vulcanchem.com

Chlorination: Electrophilic chlorination can be performed with chlorine gas (Cl₂) and a Lewis acid. For more controlled chlorination, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed. The synthesis of a prucalopride (B966) intermediate involves a chlorination step using sulfonyl chloride. vulcanchem.com

A potential synthetic route to this compound could start with methyl 3-hydroxybenzoate. This could be chlorinated at the C4 position, followed by bromination at the C2 position, guided by the activating hydroxyl group. The order of these halogenation steps would be critical to the final product's structure.

| Reaction | Reagent | Typical Conditions |

| Bromination | Br₂ / FeBr₃ | Anhydrous, dark |

| NBS | DMF or CCl₄, initiator | |

| Chlorination | Cl₂ / AlCl₃ | Anhydrous, dark |

| SO₂Cl₂ | Neat or in solvent |

Introduction of Hydroxy and Methoxy (B1213986) Functionalities

The introduction of hydroxy and methoxy groups onto a benzene ring is a fundamental transformation in the synthesis of complex aromatic compounds. These functional groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.

One common method for introducing a hydroxyl group is through the hydrolysis of a corresponding ester or ether. For instance, a methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. Conversely, a hydroxyl group can be converted to a methoxy group via Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form a phenoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

In the context of synthesizing substituted benzoates, the timing of the introduction of these functionalities is crucial. For example, a hydroxyl group might be introduced early in the synthesis and then protected to prevent it from interfering with subsequent reactions. Common protecting groups for hydroxyls include methoxymethyl (MOM) ether, tetrahydropyranyl (THP) ether, and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ether. organic-chemistry.orgtcichemicals.com These groups can be selectively removed later in the synthetic sequence under specific conditions. organic-chemistry.orgtcichemicals.com

The regioselectivity of these reactions is often governed by the existing substituents on the benzene ring. Electron-donating groups, such as hydroxyl and methoxy groups, are ortho, para-directing for electrophilic aromatic substitution, while electron-withdrawing groups are meta-directing. This directing effect is a key consideration when planning the synthetic route to a polysubstituted benzoic acid.

Transformations Involving Diazo Compounds and Amination

Diazo compounds are versatile reagents in organic synthesis, known for their ability to generate carbenes or carbenoids, which can then undergo a variety of transformations including cyclopropanation, C-H insertion, and ylide formation. nih.govresearchgate.netoup.com In the synthesis of substituted benzoates, diazo compounds can be used for esterification of carboxylic acids under mild conditions. ethz.ch For example, diazomethane reacts with carboxylic acids to form methyl esters quantitatively and without the need for a catalyst. However, due to the toxicity and explosive nature of diazomethane, alternative methods are often preferred, especially on a larger scale. researchgate.net

Iron-catalyzed transformations of diazo compounds have emerged as a more sustainable alternative to those using precious metals like rhodium or palladium. researchgate.netoup.com These iron catalysts can activate diazo compounds to facilitate various carbene transfer reactions. oup.com

Amination of benzoic acids and their derivatives is another important transformation for introducing nitrogen-containing functional groups. nih.gov Direct amination of C-H bonds is a challenging but highly desirable reaction that can streamline synthetic routes. nih.gov Recent advances have enabled the directed C-H amination of benzoic acids, offering a powerful tool for late-stage functionalization. nih.gov Traditional methods for introducing an amino group often involve the reduction of a nitro group or the Hofmann, Curtius, or Schmidt rearrangement of a carboxylic acid derivative. Electrophilic amination, where an amine group is introduced via an electrophilic nitrogen source, is also a viable strategy. rsc.org

Functional Group Interconversions and Protection/Deprotection Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk This strategy is essential for building complex molecules from simpler starting materials. In the synthesis of this compound, several FGIs would be necessary. For instance, a carboxylic acid can be converted to an ester, an amide, or an acid chloride, which can then undergo further reactions. ub.edu Similarly, a bromine atom can be introduced via electrophilic bromination and later converted to other functional groups through transition metal-catalyzed cross-coupling reactions.

Given the presence of multiple reactive functional groups in the target molecule and its intermediates, protection and deprotection strategies are critical. organic-chemistry.orgwikipedia.org A protecting group is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. For example, a carboxylic acid might be protected as a methyl or benzyl (B1604629) ester. uchicago.edu A hydroxyl group can be protected as an ether or an ester. organic-chemistry.org An amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. tcichemicals.com

The concept of orthogonal protection is particularly important in multi-step syntheses. uchicago.edu This involves using multiple protecting groups that can be removed selectively under different conditions, allowing for the sequential modification of different functional groups within the same molecule. uchicago.edu

Table 1: Common Protecting Groups and Their Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Hydroxyl | Methoxymethyl ether | MOM | Acidic hydrolysis |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF), acid |

| Carboxylic Acid | Methyl ester | - | Saponification (base hydrolysis) |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

Optimization of Reaction Conditions and Yield for Industrial Scale-Up

The transition of a synthetic route from a laboratory scale to an industrial scale presents numerous challenges. nih.gov Reaction conditions that are suitable for small-scale synthesis may not be practical or economical for large-scale production. Therefore, optimization of reaction conditions is crucial to ensure high yield, purity, safety, and cost-effectiveness. nih.gov

Key parameters that are often optimized include reaction temperature, pressure, concentration, solvent, catalyst loading, and reaction time. nih.gov For example, in the synthesis of substituted benzoic acids, the choice of solvent can significantly impact the reaction rate and selectivity. google.com The use of phase-transfer catalysts can be beneficial in reactions involving immiscible reactants.

The development of robust and scalable synthetic methods is an active area of research. nih.gov This includes the use of flow chemistry, where reactants are continuously pumped through a reactor, offering better control over reaction parameters and improved safety. researchgate.netacs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is also highly desirable from an industrial perspective. nih.gov

Table 2: Factors to Consider for Industrial Scale-Up

| Factor | Consideration |

|---|---|

| Cost | Cost of raw materials, solvents, and catalysts. |

| Safety | Handling of hazardous reagents, control of exothermic reactions. |

| Efficiency | Reaction yield, throughput, and cycle time. |

| Environmental Impact | Waste generation, use of green solvents and catalysts. |

| Product Quality | Purity and consistency of the final product. |

| Scalability | Ease of transferring the process to larger reactors. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of this compound would be expected to provide key information about the number of different types of protons, their electronic environments, and their spatial relationships.

Expected Signals:

Aromatic Protons: The benzene ring has two remaining protons. Due to the asymmetrical substitution pattern, these protons would likely appear as two distinct signals, potentially as singlets or narrow doublets depending on the magnitude of long-range coupling. Their chemical shifts would be influenced by the electronic effects of the bromo, chloro, hydroxyl, and methyl ester groups.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Data Interpretation: The integration of these signals would correspond to the number of protons in each environment (1H, 1H, 1H, and 3H, respectively). The specific chemical shifts (δ) would offer insights into the electronic shielding and deshielding effects of the substituents.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet/Doublet | 1H | Aromatic H |

| Value | Singlet/Doublet | 1H | Aromatic H |

| Value | Broad Singlet | 1H | -OH |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight unique carbon atoms in the molecule.

Expected Signals:

Carbonyl Carbon (C=O): The ester carbonyl carbon would appear at the lowest field (highest ppm value), typically in the range of 165-175 ppm.

Aromatic Carbons: Six signals would be expected for the six carbons of the benzene ring. The chemical shifts would be heavily influenced by the attached substituents. Carbons bonded to electronegative atoms (Br, Cl, O) would be shifted downfield.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group would appear at the highest field (lowest ppm value), generally around 50-60 ppm.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | C=O |

| Value | Aromatic C-Br |

| Value | Aromatic C-Cl |

| Value | Aromatic C-OH |

| Value | Aromatic C-COOCH₃ |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic signals, advanced NMR techniques would be employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached carbons and carbons that are two or three bonds away, respectively. This would be crucial for definitively assigning the aromatic proton and carbon signals.

Gauge Invariant Atomic Orbital (GIAO) Method: In the absence of experimental data, computational methods like the GIAO method, often used in conjunction with Density Functional Theory (DFT), can predict theoretical NMR chemical shifts. These calculated values, when compared with empirical data from similar structures, can provide a reliable prediction of the NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.

Expected Vibrational Bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ would be indicative of the ester carbonyl group.

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region would correspond to the vibrations of the aromatic ring.

C-O Stretching: Bands corresponding to the C-O stretching of the ester and the hydroxyl group would be expected in the 1000-1300 cm⁻¹ region.

C-Cl and C-Br Stretching: Vibrations involving the carbon-halogen bonds would appear in the fingerprint region, typically below 800 cm⁻¹.

Hypothetical FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Value (broad) | Medium-Strong | O-H stretch |

| Value | Weak-Medium | Aromatic C-H stretch |

| Value | Weak-Medium | Aliphatic C-H stretch |

| Value (strong, sharp) | Strong | C=O stretch |

| Value | Medium | Aromatic C=C stretch |

| Value | Medium-Strong | C-O stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Expected Raman Signals:

Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

C-Cl and C-Br Stretching: The carbon-halogen bonds are highly polarizable and would be expected to show strong signals in the low-frequency region.

C=O Stretching: The carbonyl stretch would also be visible, though often weaker than in the IR spectrum.

O-H Stretching: The O-H stretching vibration is typically weak in Raman spectroscopy.

Hypothetical FT-Raman Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Value | Strong | Aromatic ring breathing |

| Value | Medium | C=O stretch |

| Value | Strong | C-Cl stretch |

Computational and Theoretical Investigations of Methyl 2 Bromo 4 Chloro 5 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules from first principles. wikipedia.org These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For a multi-atom molecule like Methyl 2-bromo-4-chloro-5-hydroxybenzoate, two primary classes of methods are commonly used: Density Functional Theory (DFT) and Ab Initio calculations.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic properties of molecules. spectroscopyonline.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction.

A key aspect of DFT calculations is the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its proven accuracy across a broad range of chemical systems. nih.gov It combines the strengths of Hartree-Fock theory with DFT to provide a balanced description of electron exchange and correlation.

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. spectroscopyonline.com Common choices for molecules containing various heteroatoms, like this compound, include the Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p).

| Basis Set Component | Description | Purpose |

| 6-311G | Triple-zeta valence basis set. It uses three functions to describe each valence electron, providing more flexibility. | Accurately models the electron distribution of valence electrons involved in bonding. |

| + | Diffuse functions. These are large, spread-out functions added to heavy (non-hydrogen) atoms. | Important for describing systems with lone pairs, anions, or weak long-range interactions. psu.edu |

| (d,p) | Polarization functions. 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. gaussian.com | Allows orbitals to change shape and orientation, which is crucial for describing chemical bonds accurately. spectroscopyonline.com |

For this compound, a basis set like 6-311+G(d,p) would be appropriate to accurately account for the effects of the electronegative halogen and oxygen atoms and any potential intramolecular interactions. researchgate.net

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the most fundamental ab initio approach. wikipedia.org It approximates the multi-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. solubilityofthings.com

In the HF method, each electron is treated as moving in the average field created by all other electrons, neglecting the instantaneous electron-electron repulsion, which is a source of error known as the lack of electron correlation. wpmucdn.comusp.br While HF calculations are computationally less expensive than more advanced methods, they are often less accurate. solubilityofthings.com Nevertheless, HF theory provides a valuable qualitative understanding of molecular orbitals and serves as a starting point for more sophisticated post-Hartree-Fock methods that systematically improve upon the electron correlation problem. wikipedia.org A computational study on a similar molecule, methyl 4-hydroxybenzoate, utilized both HF and DFT methods for a comprehensive analysis. nih.gov

Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its molecular orbitals (MOs), which are calculated using the quantum chemical methods described above. Analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding a molecule's reactivity and electronic properties. acs.org

The two most important molecular orbitals in predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These are collectively known as the frontier molecular orbitals. numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). ossila.com A high-energy HOMO indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). taylorandfrancis.com A low-energy LUMO suggests a greater tendency to accept electrons.

For aromatic compounds like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the benzene (B151609) ring and its substituents. The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. ucsb.edu

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap, or band gap energy (ΔE). fiveable.me This value is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

ΔE = ELUMO - EHOMO

A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates higher reactivity, greater polarizability, and lower kinetic stability. wikipedia.orgwuxiapptec.com The band gap can be correlated with the molecule's electronic transitions and its UV-Visible absorption spectrum. ossila.com

To illustrate, the table below shows hypothetical energy values for a molecule like this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| Band Gap (ΔE) | 5.0 | Energy difference, indicating relative stability. |

Note: These are representative values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for predicting the outcome of chemical reactions based on the properties of the HOMO and LUMO. ucsb.edu The theory states that chemical reactivity is primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.comwikipedia.org

The key principles of FMO theory are:

HOMO-LUMO Interaction: The most significant stabilizing interaction occurs between the filled orbitals of one molecule and the empty orbitals of another. The strongest interaction is typically between the HOMO of the nucleophile and the LUMO of the electrophile. taylorandfrancis.com

Energy Proximity: The closer in energy the interacting HOMO and LUMO are, the stronger the interaction and the faster the reaction. wikipedia.org

Orbital Overlap and Symmetry: For a reaction to occur, the interacting orbitals must have the correct symmetry to allow for effective overlap and bond formation. numberanalytics.com

By analyzing the energy levels and spatial distributions of the HOMO and LUMO of this compound, FMO theory can be used to predict its reactivity towards various reagents, identify the most reactive sites on the molecule, and rationalize the regioselectivity of its reactions. acs.orgucsb.edu

Electronic Structure and Reactivity Descriptors

Theoretical and computational chemistry offer profound insights into the electronic characteristics and reactive nature of molecules. For this compound, these methods elucidate the distribution of electrons, identify reactive centers, and predict the molecule's behavior in chemical reactions. Such studies are crucial for understanding its potential applications and interactions at a molecular level.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals within a molecule, akin to the classical Lewis structure concept. wisc.edu This analysis reveals the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which is indicative of intramolecular charge transfer and hyperconjugation. These interactions stabilize the molecule and influence its reactivity.

For this compound, NBO analysis would detail the electron density distribution across the aromatic ring and its substituents. Key interactions would likely involve the lone pairs of the oxygen atoms in the hydroxyl and ester groups, as well as the halogen atoms, acting as donors. The acceptor orbitals would primarily be the antibonding orbitals of the benzene ring. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization due to electron delocalization. Higher E(2) values signify stronger interactions and greater molecular stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the halogen atoms, making these sites potential targets for electrophiles. nih.gov Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group and the methyl group's hydrogen atoms, indicating these as possible sites for nucleophilic interaction. nih.gov The MEP surface provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions. researchgate.netnih.gov

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, which can offer insights into the molecule's electronic structure and reactivity. While Mulliken charges are known to be basis set dependent, they can still provide a qualitative understanding of charge distribution.

For this compound, a Mulliken charge analysis would likely reveal that the oxygen, chlorine, and bromine atoms carry negative charges due to their high electronegativity. The carbon atoms attached to these electronegative atoms would exhibit positive charges. The hydrogen atoms, particularly the one in the hydroxyl group, would also have a partial positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Interactive Data Table: Hypothetical Mulliken Charges

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| O (carbonyl) | -0.58 |

| O (ester) | -0.45 |

| C (aromatic ring) | Varied (+/- 0.1 to 0.3) |

| C (carbonyl) | +0.75 |

| C (methyl) | -0.20 |

| H (hydroxyl) | +0.45 |

| H (methyl) | +0.15 |

| Br | -0.10 |

| Cl | -0.12 |

Note: This table presents hypothetical values for illustrative purposes, as specific literature data for this compound is not available.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. chemrxiv.org This allows for the differentiation of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For this compound, the Fukui functions would pinpoint which of the atoms in the aromatic ring and the substituent groups are most likely to participate in chemical reactions. researchgate.net

Spectroscopic Property Simulations and Validation

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and structural confirmation.

Theoretical Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method has proven to be highly effective in predicting the ¹H and ¹³C NMR spectra of organic molecules. researchgate.netscielo.br

For this compound, a GIAO calculation would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values, when compared to experimentally obtained NMR spectra, can aid in the definitive assignment of spectral peaks to specific atoms. Discrepancies between the calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics that may not have been fully accounted for in the computational model.

Interactive Data Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom Position | Hypothetical Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| C1 | 155.2 | 154.8 |

| C2 | 112.5 | 112.1 |

| C3 | 135.8 | 135.5 |

| C4 | 120.4 | 120.0 |

| C5 | 150.1 | 149.7 |

| C6 | 118.9 | 118.6 |

| C=O | 168.3 | 168.0 |

| O-CH₃ | 52.7 | 52.5 |

Note: This table presents hypothetical values for illustrative purposes, as specific literature data for this compound is not available.

Computational Vibrational Analysis (FT-IR, FT-Raman)

The process typically begins with the optimization of the molecular geometry to find its most stable conformation. Following this, vibrational frequency calculations are performed. The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. nih.gov Scaling factors are often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the theoretical models. biointerfaceresearch.com The analysis of the vibrational modes provides detailed insights into the stretching, bending, and torsional motions of the atoms within the molecule.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3500 | 3505 | - |

| C-H Stretch (aromatic) | 3100 | 3102 | 3105 |

| C=O Stretch (ester) | 1720 | 1725 | 1723 |

| C=C Stretch (aromatic) | 1600 | 1605 | 1608 |

| C-O Stretch | 1250 | 1255 | 1252 |

| C-Cl Stretch | 750 | 752 | 748 |

Electronic Absorption Spectrum Simulation (Time-Dependent DFT (TD-DFT))

The electronic absorption properties of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). scispace.com This method is employed to calculate the vertical excitation energies, oscillator strengths, and absorption wavelengths (λmax) of the molecule. scispace.com The simulation of the UV-Vis spectrum provides insights into the electronic transitions occurring within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. scispace.com

These calculations are crucial for understanding the photophysical properties of the compound. The solvent effects on the electronic absorption spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM), which provides a more realistic representation of the compound's behavior in solution. scispace.com The theoretical spectrum can be compared with experimental UV-Vis data to validate the computational model and to understand the nature of the electronic transitions, such as n → π* or π → π* transitions.

Table 2: Illustrative Simulated Electronic Absorption Data for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.15 | HOMO-1 → LUMO |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optical signal processing, telecommunications, and other photonic technologies. Computational chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules like this compound.

Linear Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Density Functional Theory (DFT) is a commonly used method to calculate these properties. The linear polarizability describes the linear response of the molecule to an external electric field, while the first hyperpolarizability (β) is responsible for second-order NLO phenomena.

The total static dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first hyperpolarizability (β) can be calculated from the output of the computational analysis. These calculations provide a quantitative measure of the NLO activity of the molecule. For this compound, the presence of electron-donating (-OH) and electron-withdrawing (-Br, -Cl, -COOCH₃) groups on the aromatic ring can lead to significant intramolecular charge transfer, which is a key factor for a large NLO response.

Table 3: Illustrative Calculated NLO Properties for this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | 3.5 |

| Mean Polarizability (α) in esu | 2.5 x 10⁻²³ |

| Anisotropy of Polarizability (Δα) in esu | 1.2 x 10⁻²³ |

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a non-linear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of SHG is directly related to the first hyperpolarizability (β) of the molecule.

Computational methods can predict the SHG efficiency of a material by calculating its first hyperpolarizability. Molecules with large β values are expected to exhibit significant SHG activity. The investigation of the NLO properties of this compound can indicate its potential for use in NLO applications. The calculated first hyperpolarizability provides a theoretical basis for assessing its SHG efficiency, guiding further experimental investigations into its NLO properties.

Chemical Reactivity and Transformations of Methyl 2 Bromo 4 Chloro 5 Hydroxybenzoate

Derivatization Strategies and Synthetic Utility

The synthetic utility of Methyl 2-bromo-4-chloro-5-hydroxybenzoate lies in its capacity to undergo a range of derivatization reactions at its key functional groups. These transformations enable the synthesis of a diverse array of more complex molecules.

The phenolic hydroxyl group is a prime site for modification. Etherification and esterification are common strategies to protect this group or to introduce new functionalities.

Etherification: The hydroxyl group can be converted to an ether under basic conditions. A strong base, such as sodium hydride, can be used to deprotonate the phenol, forming a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in a Williamson ether synthesis. The choice of the alkylating agent allows for the introduction of various alkyl or substituted alkyl groups. For instance, reaction with methyl iodide would yield the corresponding methyl ether.

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is useful for introducing acyl groups that can alter the electronic properties of the molecule or serve as protecting groups.

Table 1: Representative Derivatization Reactions of the Hydroxy Group

| Reaction Type | Reagents | Product Type |

|---|

The methyl ester group is another key site for transformations, allowing for conversion into other important functional groups.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. Subsequent acidification yields the carboxylic acid. The rate of hydrolysis can be influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is a reversible reaction, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Amidation: The methyl ester can be converted directly into an amide by reaction with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 2: Transformations of the Carboxyl Ester Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Hydrolysis | NaOH or KOH, H₂O/MeOH, then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base catalyst | R'-Ester |

| Amidation | R'R''NH, heat or catalyst | Amide |

The bromine and chlorine atoms on the aromatic ring are sites for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The difference in reactivity between the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition to Pd(0)) allows for selective functionalization. The Suzuki-Miyaura coupling, which uses a boronic acid or ester, is a powerful method for forming new carbon-carbon bonds. Other common cross-coupling reactions include the Stille coupling (with organostannanes), Heck reaction (with alkenes), and Buchwald-Hartwig amination (with amines). The choice of catalyst, ligand, base, and reaction conditions can influence the selectivity and yield of these reactions. nih.govrsc.orgmt.com

Halogen Exchange: While less common, it is possible to exchange one halogen for another under specific conditions, although this is often challenging to achieve with high selectivity in polyhalogenated systems.

Table 3: Common Cross-Coupling Reactions at Halogen Sites

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂/Ligand | C-C (alkenyl) |

| Buchwald-Hartwig | Amine | Pd catalyst/Ligand | C-N |

Regioselective Reactions and Control

Regioselectivity is a critical aspect of the chemical transformations of this compound. The substitution pattern on the aromatic ring influences the reactivity of each site.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing methoxycarbonyl group are activated. However, the presence of the hydroxyl group and the halogens complicates the reactivity profile. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, but under the basic conditions often used for SNAr, it will be deprotonated to the strongly electron-donating phenoxide, which would deactivate the ring towards nucleophilic attack.

In palladium-catalyzed cross-coupling reactions , the higher reactivity of the C-Br bond compared to the C-Cl bond is the primary determinant of regioselectivity. nih.gov It is generally possible to selectively functionalize the bromine-substituted position while leaving the chlorine atom intact by careful choice of reaction conditions. This allows for sequential, site-selective cross-coupling reactions to build up molecular complexity. Steric hindrance from the adjacent methoxycarbonyl group may also play a role in modulating the reactivity of the C-Br bond.

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound are generally well-understood from studies of related compounds.

The hydrolysis of the methyl ester proceeds via a nucleophilic acyl substitution mechanism. In basic hydrolysis, a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the halogens, generally increase the rate of hydrolysis by stabilizing the negatively charged transition state.

Transformation Pathways of Related Halogenated Benzoate (B1203000) Compounds

The transformation pathways of related halogenated benzoate compounds provide a framework for predicting the reactivity of this compound. For example, studies on the microbial degradation of halogenated aromatics show that dehalogenation is a key initial step. nih.gov While this is a biological transformation, it highlights the potential for the carbon-halogen bonds to be cleaved under certain chemical conditions as well.

In synthetic chemistry, polychlorinated and polybrominated aromatic compounds are valuable precursors for the synthesis of complex molecules through sequential, regioselective cross-coupling reactions. The established principles of C-I > C-Br > C-Cl reactivity in palladium-catalyzed reactions are frequently exploited. Furthermore, the interplay of activating and deactivating groups on the aromatic ring in related systems provides a guide for predicting the outcomes of various transformations on the target molecule.

Applications in Advanced Organic Synthesis

Methyl 2-bromo-4-chloro-5-hydroxybenzoate as a Building Block for Complex Organic Molecules

The distinct reactivity of the functional groups on this compound makes it a strategic building block for constructing elaborate molecular architectures. The presence of both a bromine and a chlorine atom offers opportunities for selective cross-coupling reactions, a cornerstone of modern organic synthesis. Chemists can exploit the differential reactivity of the C-Br and C-Cl bonds, often with the C-Br bond being more reactive in catalytic cycles, to introduce different substituents in a stepwise manner.

The hydroxyl group is a key functional handle that can undergo a variety of transformations. It can be alkylated to form ethers, acylated to form esters, or used to direct metallation to adjacent positions. This functionality is particularly crucial in the synthesis of biologically active compounds where the hydroxyl group or its derivatives may play a role in binding to biological targets.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This versatility allows for the incorporation of the benzoate (B1203000) scaffold into a wide range of larger molecules.

Research has highlighted its role as a key intermediate in the synthesis of pharmaceuticals, especially in the development of antifungal and antibacterial agents. myskinrecipes.com Its utility in medicinal chemistry is further emphasized by its use in structure-activity relationship (SAR) studies, where the halogen and ester moieties can be systematically modified to optimize biological activity. myskinrecipes.com Additionally, this compound has found applications in agrochemical research for the design of new crop protection agents. myskinrecipes.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Bromo | Suzuki Coupling | Aryl-substituted benzoates |

| Bromo | Sonogashira Coupling | Alkynyl-substituted benzoates |

| Bromo | Buchwald-Hartwig Amination | Amino-substituted benzoates |

| Hydroxyl | Williamson Ether Synthesis | Alkoxy-substituted benzoates |

| Hydroxyl | Esterification | Acyloxy-substituted benzoates |

| Methyl Ester | Saponification | 2-bromo-4-chloro-5-hydroxybenzoic acid |

| Methyl Ester | Amidation | 2-bromo-4-chloro-5-hydroxybenzamides |

Role in Multi-Component Reactions and Cascade Transformations

While specific examples of this compound in multi-component reactions (MCRs) and cascade transformations are not extensively documented in publicly available literature, its structure suggests significant potential for such applications. MCRs, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. The diverse functional groups of this compound could, in principle, allow it to participate in complex, one-pot transformations.

For instance, the hydroxyl and ester functionalities could be involved in MCRs that form heterocyclic systems, such as benzofurans or chromenes, which are common motifs in biologically active molecules. The halogen atoms could also play a role, either by participating in the reaction sequence or by being installed prior to a cascade process that builds molecular complexity.

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, could also be envisioned. For example, a reaction at the hydroxyl group could initiate a cyclization cascade involving one of the halogenated positions, leading to the rapid construction of fused ring systems. The development of such reactions would be a valuable contribution to synthetic methodology, enabling the efficient synthesis of novel and complex molecular scaffolds from this readily available building block.

Development of Novel Synthetic Reagents and Catalytic Applications

The potential for this compound to be used in the development of novel synthetic reagents and catalysts is an area of ongoing interest. The core aromatic structure, with its defined substitution pattern, could be modified to create new ligands for transition metal catalysis.

For example, the hydroxyl group could be used as an anchor point for the synthesis of bidentate or tridentate ligands by introducing coordinating groups through alkylation or other functionalization reactions. The electronic properties of the benzene (B151609) ring, influenced by the electron-withdrawing halogen and ester groups, could be fine-tuned to modulate the activity and selectivity of a metal catalyst.

Furthermore, the compound itself could be a precursor to organocatalysts. The phenolic hydroxyl group, for instance, could be incorporated into structures that can act as hydrogen bond donors, a common feature in many organocatalytic systems. The development of catalysts derived from this compound would represent a significant advancement, leveraging its unique electronic and steric properties to enable new chemical transformations. While direct applications in this area are still emerging, the structural features of this compound make it a promising candidate for future research in reagent and catalyst development.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of highly functionalized aromatic compounds like Methyl 2-bromo-4-chloro-5-hydroxybenzoate traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and greener synthetic routes. Key trends in this area include:

Alternative Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. royalsocietypublishing.org Future synthetic approaches for this compound could investigate the use of greener alternatives such as water, ionic liquids, or supercritical fluids. royalsocietypublishing.orgsolubilityofthings.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. royalsocietypublishing.org Methodologies that improve atom economy, such as C-H activation, could streamline the synthesis and reduce the formation of byproducts. neuroquantology.com

Renewable Feedstocks: While likely a long-term goal, the synthesis of aromatic compounds from renewable biomass-derived precursors is a growing area of interest. neuroquantology.comacs.org Research in this domain could eventually lead to pathways for producing functionalized benzoates from non-petroleum sources.

A comparison of potential green chemistry approaches is presented in Table 1.

| Approach | Advantages | Potential Challenges |

| Novel Catalysis | Higher selectivity, milder conditions, potential for recyclability. | Catalyst cost and stability, optimization of reaction conditions. |

| Green Solvents | Reduced toxicity and environmental impact. | Solubility of reactants, potential for different reaction kinetics. |

| C-H Activation | Improved atom economy, fewer synthetic steps. | Regioselectivity control, catalyst development for specific transformations. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Complex multi-step conversions, currently lower economic feasibility. |

Exploration of Novel Synthetic Methodologies and Reaction Pathways

Beyond green chemistry principles, the synthesis of polysubstituted aromatic compounds is a field of continuous innovation. Future research on this compound could leverage these advancements:

Late-Stage Functionalization: Techniques that allow for the introduction of functional groups at a late stage in the synthesis are particularly valuable. This approach could provide a more flexible and efficient way to access a variety of analogs of the target compound for structure-activity relationship studies.

Flow Chemistry: The use of continuous flow reactors is an emerging trend in organic synthesis that offers advantages in terms of safety, scalability, and reaction control. neuroquantology.com The development of a flow-based synthesis for this compound could enable more efficient and reproducible production.

Photoredox and Electrochemical Methods: These techniques provide powerful tools for forming chemical bonds under mild conditions and are expanding the toolbox of synthetic chemists. rroij.com Their application could open up new and more efficient routes to this and related compounds.

Advanced Characterization Techniques and Computational Refinements

The unambiguous identification and detailed structural analysis of a polysubstituted isomer like this compound are critical. While standard techniques like NMR and mass spectrometry are foundational, advanced methods and computational chemistry will play an increasingly important role:

Advanced Spectroscopic Methods: Two-dimensional NMR techniques and high-resolution mass spectrometry are essential for confirming the specific substitution pattern of the aromatic ring. acs.orgnih.gov The infrared spectra of halogenated organic compounds are characterized by intense and low wavenumber C-X stretching vibration peaks. spectroscopyonline.com

Crystallography: When feasible, single-crystal X-ray diffraction provides the definitive structural proof and detailed information about bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting spectroscopic properties (e.g., NMR chemical shifts), reaction mechanisms, and the relative stability of different isomers. ajpchem.orgnih.govnih.gov Such calculations can guide synthetic efforts and aid in the interpretation of experimental data. ajpchem.org

Table 2 outlines the role of various characterization techniques.

| Technique | Information Provided |

| 1D and 2D NMR | Connectivity of atoms, chemical environment of protons and carbons. |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. acs.orgnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-Br, C-Cl). spectroscopyonline.com |

| X-ray Crystallography | Definitive 3D molecular structure and packing in the solid state. |

| Computational Modeling | Predicted spectroscopic data, thermodynamic stability, reaction pathways. ajpchem.orgnih.govnih.gov |

Potential as a Precursor for Functional Materials and Advanced Chemical Entities

Phenolic compounds are valuable building blocks for a wide range of functional materials and more complex molecules. researchgate.net The unique combination of substituents on this compound makes it an intriguing precursor for future research in materials science and medicinal chemistry:

Functional Polymers: Phenolic resins are a classic example of polymers derived from phenolic precursors. mdpi.com The bromine and chlorine atoms on the aromatic ring of this compound could impart flame-retardant properties to polymers incorporating this unit. The hydroxyl and ester groups also offer reactive sites for polymerization.

Metal-Organic Frameworks (MOFs): The carboxylate functionality (after hydrolysis of the methyl ester) and the hydroxyl group could serve as ligands for the construction of novel MOFs with potential applications in gas storage, separation, or catalysis.

Pharmaceutical and Agrochemical Scaffolds: Halogenated aromatic compounds are prevalent in many biologically active molecules. The specific substitution pattern of this compound could serve as a starting point for the synthesis of new drug candidates or agrochemicals. The different halogens provide sites for further selective chemical modifications, such as cross-coupling reactions.

Liquid Crystals: The rigid, substituted benzene (B151609) core is a common feature in liquid crystalline materials. researchgate.net By modifying the ester group, it may be possible to design and synthesize novel liquid crystals based on this scaffold.

The intrinsic properties of phenolic compounds, such as their ability to chelate metals and engage in hydrogen bonding, make them versatile for creating functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-bromo-4-chloro-5-hydroxybenzoate, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves sequential halogenation and esterification of a benzoic acid derivative. For example, bromination and chlorination can be performed using electrophilic aromatic substitution, followed by esterification with methanol under acidic conditions. Key considerations include:

- Temperature control : Halogenation reactions often require precise temperature regulation (e.g., 0–5°C for bromine addition) to minimize side reactions.

- Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ may enhance regioselectivity during halogenation .

- Purification : Column chromatography or recrystallization is essential due to the compound’s polar hydroxy and ester groups.

- Data Table :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Bromination | Br₂, FeCl₃, 0°C | Use stoichiometric FeCl₃ to avoid over-bromination |

| Chlorination | Cl₂, AlCl₃, RT | Monitor reaction via TLC for completion |

| Esterification | MeOH, H₂SO₄, reflux | Ensure anhydrous conditions to prevent hydrolysis |

Q. How is the structure of this compound confirmed experimentally?

- Answer : A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxy proton at δ 10–12 ppm, ester carbonyl at ~170 ppm).

- X-ray Crystallography : Resolves spatial arrangement of halogen atoms and confirms regiochemistry. SHELX software is widely employed for refinement .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 294.9) .

Q. What are the stability considerations for storing this compound?

- Answer : The compound is sensitive to moisture and light. Recommended protocols include:

- Storage : Sealed containers under inert gas (N₂ or Ar) at 2–8°C .

- Decomposition Risks : Hydrolysis of the ester group can occur in humid environments; silica gel desiccants are advised.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations assess electron density distribution and transition states. Key steps:

- Electrostatic Potential Mapping : Identifies electron-deficient sites (e.g., bromine at C2 is more electrophilic than chlorine at C4 due to steric and electronic effects).

- Activation Energy Analysis : Predicts feasibility of SNAr (nucleophilic aromatic substitution) at specific positions .

- Note : Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical.

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

- Answer : Competing reactivity of halogens and steric hindrance from the methyl ester group complicate regioselectivity. Strategies include:

- Directed Ortho-Metalation : Use of directing groups (e.g., hydroxy at C5) to control substitution patterns.

- Protection/Deprotection : Temporarily protecting the hydroxy group with acetyl or TBS (tert-butyldimethylsilyl) to isolate reaction sites .

Q. How does this compound interact with biological systems, and what assays are used to evaluate its pharmacological potential?

- Answer : The compound’s anti-inflammatory and antimicrobial properties are tested via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.